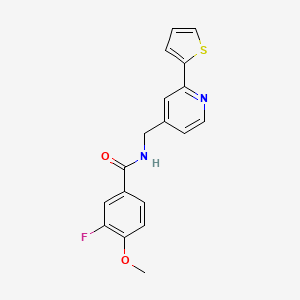

3,4-dimethoxy-N'-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

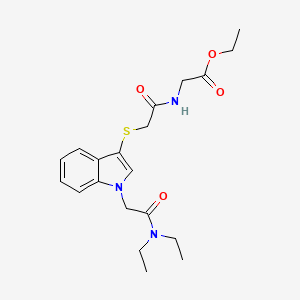

The compound is a benzohydrazide derivative with dimethoxy substitution on the benzene ring and a 4-methyl-1,3-benzothiazol-2-yl group attached to the hydrazide nitrogen. Benzohydrazides are known for their wide range of biological activities, and benzothiazoles are heterocyclic compounds with potential implications in various fields of research and industry .

Chemical Reactions Analysis

Benzohydrazides can undergo a variety of reactions, including condensation with aldehydes or ketones to form hydrazones, and cyclization reactions to form heterocyclic compounds .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the dimethoxy groups might increase its solubility in polar solvents, and the benzothiazole moiety might contribute to its stability and reactivity .Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Benzothiazoles, including derivatives such as 3,4-dimethoxy-N'-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide, have been identified as potent antimicrobial agents. Studies have highlighted their effectiveness in combating various microbial strains. For instance, Abbas et al. (2014) utilized a benzothiazole derivative as a scaffold for synthesizing compounds with significant antimicrobial properties, showcasing their potential in developing new antimicrobial agents (Abbas et al., 2014). Similarly, Chawla (2016) discussed the antimicrobial activity of thiazole derivatives, emphasizing the influence of certain substituents on the antimicrobial efficacy of these compounds (Chawla, 2016).

Anticancer Potential

Research has also explored the anticancer potential of benzothiazole derivatives. Abdelgawad et al. (2013) synthesized a new series of benzothiazoles and benzoxazoles, finding that some compounds, particularly those with N-methyl piperazinyl substitution, displayed potent antitumor activity against breast cancer cell lines (Abdelgawad et al., 2013). Ghorab et al. (2016) designed and synthesized novel sulfonamides with a biologically active 3,4-dimethoxyphenyl moiety, exhibiting promising in vitro anticancer activity against various cancer cell lines (Ghorab et al., 2016).

Synthesis and Biological Evaluation

The synthesis of benzothiazole derivatives and their biological evaluation has been a focus of several studies, highlighting the versatility and potential of these compounds in medicinal chemistry. Darweesh et al. (2016) discussed the microwave-mediated synthesis of benzothiazole- and benzimidazole-based heterocycles, used as building blocks for synthesizing novel heterocycles with potential biological activities (Darweesh et al., 2016). Havrylyuk et al. (2010) synthesized a series of 4-thiazolidinones with benzothiazole moiety, some of which showed anticancer activity against various cancer cell lines (Havrylyuk et al., 2010).

Wirkmechanismus

Target of Action

The primary target of 3,4-dimethoxy-N’-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide is Mycobacterium tuberculosis . This compound is a benzothiazole derivative, which has been found to have potent inhibitory effects against M. tuberculosis .

Mode of Action

Benzothiazole derivatives are known to interact with their targets by binding to the active site, thereby inhibiting the function of the target . This interaction results in the inhibition of the growth and proliferation of M. tuberculosis .

Biochemical Pathways

The biochemical pathways affected by this compound are related to the life cycle of M. tuberculosis. By inhibiting the growth and proliferation of M. tuberculosis, this compound disrupts the normal life cycle of the bacteria, leading to its death .

Pharmacokinetics

It is known that benzothiazole derivatives generally have good absorption and distribution profiles, which contribute to their bioavailability .

Result of Action

The result of the action of 3,4-dimethoxy-N’-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide is the inhibition of the growth and proliferation of M. tuberculosis, leading to the death of the bacteria . This makes it a potential candidate for the development of new anti-tubercular drugs .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, which can in turn influence its absorption and distribution . Additionally, the presence of other substances in the environment, such as proteins or other drugs, can affect the compound’s binding to its target .

Safety and Hazards

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

It is known that similar compounds, such as indole derivatives, possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Cellular Effects

It is known that similar compounds, such as indole derivatives, have been shown to have various effects on cells, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Similar compounds, such as indole derivatives, have been shown to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Temporal Effects in Laboratory Settings

Similar compounds, such as DMTMM, have been shown to improve moisture uptake, moisture content, water vapour permeability, water solubility of the films, oil resistance together with good biodegradability .

Dosage Effects in Animal Models

Similar compounds, such as DMMA, have been shown to act as a serotonin–norepinephrine–dopamine releasing agent (SNDRA), although it is significantly less potent than MDMA .

Metabolic Pathways

Similar compounds, such as indole derivatives, have been shown to be involved in various metabolic pathways .

Transport and Distribution

Similar compounds, such as indole derivatives, have been shown to bind with high affinity to multiple receptors .

Subcellular Localization

Similar compounds, such as indole derivatives, have been shown to bind with high affinity to multiple receptors .

Eigenschaften

IUPAC Name |

3,4-dimethoxy-N'-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O3S/c1-10-5-4-6-14-15(10)18-17(24-14)20-19-16(21)11-7-8-12(22-2)13(9-11)23-3/h4-9H,1-3H3,(H,18,20)(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDGUZKSXPZZINP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)SC(=N2)NNC(=O)C3=CC(=C(C=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(6-Methoxy-3-tosylquinolin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2430324.png)

![2,6-dichloro-N-[(6-chloropyridin-3-yl)methyl]-5-fluoropyridine-3-carboxamide](/img/structure/B2430326.png)

![2-(benzylthio)-3-(4-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2430328.png)

![6-Methoxybenzo[d]isoxazole-3-carboxylic acid](/img/structure/B2430329.png)

![8-(1H-benzimidazol-2-ylsulfanyl)-7-[(2-chlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione](/img/no-structure.png)

![5-cyclopropyl-N-(13-oxo-6,7,7a,8,9,10,11,13-octahydrobenzo[b]pyrido[1,2-e][1,5]oxazocin-2-yl)isoxazole-3-carboxamide](/img/structure/B2430340.png)

![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B2430343.png)